molecular formula C26H28FNO6 B11202406 Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11202406
M. Wt: 469.5 g/mol
InChI Key: PDJNSTQGZPTQRU-UHFFFAOYSA-N
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Description

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is a synthetic organic compound that belongs to the class of dihydropyridines. Dihydropyridines are known for their applications in medicinal chemistry, particularly as calcium channel blockers. This compound is characterized by its complex structure, which includes ethoxy, hydroxyphenyl, fluorobenzyl, and dihydropyridine moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate typically involves multi-step organic reactions. A common synthetic route may include:

    Condensation Reaction: Starting with the condensation of ethyl acetoacetate with an appropriate aldehyde to form a β-keto ester.

    Cyclization: The β-keto ester undergoes cyclization with ammonia or an amine to form the dihydropyridine ring.

    Substitution: Introduction of the fluorobenzyl group through a nucleophilic substitution reaction.

    Esterification: Final esterification step to introduce the ethoxy and hydroxyphenyl groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion to the corresponding pyridine derivative.

    Reduction: Reduction of the dihydropyridine ring to a piperidine ring.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) or alkylating agents (e.g., alkyl halides).

Major Products

    Oxidation: Formation of the corresponding pyridine derivative.

    Reduction: Formation of the piperidine derivative.

    Substitution: Introduction of various functional groups on the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Potential use as a calcium channel blocker for the treatment of cardiovascular diseases.

    Industry: Possible applications in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. By binding to these channels, it inhibits the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in treating hypertension.

Uniqueness

Diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-(4-fluorobenzyl)-1,4-dihydropyridine-3,5-dicarboxylate is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to other dihydropyridines. Its ethoxy and hydroxyphenyl groups may enhance its binding affinity and selectivity for calcium channels.

Properties

Molecular Formula

C26H28FNO6

Molecular Weight

469.5 g/mol

IUPAC Name

diethyl 4-(3-ethoxy-4-hydroxyphenyl)-1-[(4-fluorophenyl)methyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C26H28FNO6/c1-4-32-23-13-18(9-12-22(23)29)24-20(25(30)33-5-2)15-28(16-21(24)26(31)34-6-3)14-17-7-10-19(27)11-8-17/h7-13,15-16,24,29H,4-6,14H2,1-3H3

InChI Key

PDJNSTQGZPTQRU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C(=CN(C=C2C(=O)OCC)CC3=CC=C(C=C3)F)C(=O)OCC)O

Origin of Product

United States

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